Antiplatelet Potency vs. Timosaponin A-III
In a study evaluating 13 steroidal glycosides from *Anemarrhena asphodeloides*, the inhibitory effect on ADP-induced platelet aggregation was quantified [1]. While Anemarrhenasaponin A2 showed inhibition at concentrations of 50 and 100 µg/mL [2], Timosaponin A-III (Compound 13) exhibited the strongest inhibitory effect among all tested compounds [1]. This intra-study comparison establishes a clear efficacy hierarchy, confirming that Timosaponin A-III is a more potent antiplatelet agent than Anemarrhenasaponin A2 in this model.
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation |
|---|---|
| Target Compound Data | Inhibitory effect observed at 50 and 100 µg/mL |
| Comparator Or Baseline | Timosaponin A-III (Compound 13): Exhibited the strongest inhibitory effect among the 13 compounds tested |
| Quantified Difference | Timosaponin A-III > Anemarrhenasaponin A2 in potency (rank order). Exact IC50 values not provided in this study. |
| Conditions | Male Wistar rat platelet-rich plasma (PRP), ADP-induced aggregation |
Why This Matters
This direct head-to-head comparison prevents the erroneous assumption that Anemarrhenasaponin A2 is the optimal *Anemarrhena* saponin for antiplatelet research; Timosaponin A-III is a superior choice for maximal effect.
- [1] Kang LP, et al. Steroidal glycosides from the rhizomes of Anemarrhena asphodeloides and their antiplatelet aggregation activity. Planta Med. 2012;78(6):611-616. View Source
- [2] Shin JS, et al. Chemical Constituents from the Rhizomes of Anemarrhena asphodeloides and Their Renoprotective Activities. Molecules. 2020;25(21):5171. Table 1. View Source
